molecular formula C26H31N3O3 B2840329 (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide CAS No. 1417700-13-0

(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide

Cat. No.: B2840329
CAS No.: 1417700-13-0
M. Wt: 433.552
InChI Key: JXGIYKRRPGCLFV-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML188 is a non-covalent inhibitor designed to target the main protease of Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). It serves as an initial scaffold for the creation of effective pan-coronavirus inhibitors. ML188 has shown potent inhibition against the main protease of SARS-CoV-2, making it a promising candidate for antiviral drug development .

Chemical Reactions Analysis

ML188 undergoes various chemical reactions, including:

    Oxidation: ML188 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in ML188.

    Substitution: ML188 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .

Scientific Research Applications

ML188 has several scientific research applications, including:

    Chemistry: ML188 serves as a valuable tool for studying the inhibition of viral proteases and the development of antiviral drugs.

    Biology: It is used in biological studies to understand the mechanisms of viral replication and the role of proteases in viral life cycles.

    Medicine: ML188 is being investigated for its potential use in the treatment of coronavirus infections, including COVID-19.

    Industry: The compound is used in the pharmaceutical industry for the development of antiviral therapies

Mechanism of Action

ML188 exerts its effects by inhibiting the main protease of SARS-CoV and SARS-CoV-2. The main protease is a critical enzyme for the maturation of viral proteins, and its inhibition disrupts the viral life cycle. ML188 binds non-covalently to the active site of the main protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .

Comparison with Similar Compounds

ML188 is unique in its non-covalent mechanism of action compared to other protease inhibitors that typically form covalent bonds with the active site. Similar compounds include:

Properties

IUPAC Name

N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGIYKRRPGCLFV-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Reactant of Route 3
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Reactant of Route 4
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Customer
Q & A

Q1: What makes ML188 (N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide) a unique SARS-CoV-2 main protease (Mpro) inhibitor?

A1: Unlike many reported SARS-CoV-2 Mpro inhibitors that form covalent bonds with the enzyme, ML188 acts as a non-covalent inhibitor []. This distinction offers potential advantages in terms of selectivity and reduced off-target effects.

Q2: How does ML188 interact with the SARS-CoV-2 Mpro?

A2: X-ray crystallography studies revealed that ML188 binds to the substrate-binding cavity of Mpro [, , ]. Specifically, the P2 biphenyl group of ML188 fits into the S2 pocket of the enzyme, while the benzyl group in the α-methylbenzyl moiety occupies a previously unexplored binding site between the S2 and S4 pockets []. This interaction disrupts the enzyme's function, hindering viral replication.

Q3: Has the structure of ML188 been optimized for improved activity against SARS-CoV-2 Mpro?

A3: Yes, researchers have employed structure-based design and Ugi four-component reaction methodology to optimize ML188 []. These efforts led to the development of compound 23R, which demonstrated superior potency compared to ML188, exhibiting an IC50 of 0.31 μM against SARS-CoV-2 Mpro and an EC50 of 1.27 μM against SARS-CoV-2 viral replication in cellular assays [].

Q4: Are there computational studies that provide further insights into ML188's interaction with SARS-CoV-2 Mpro?

A4: Yes, molecular dynamics (MD) simulations and binding free energy (BFE) calculations have been performed on ML188 and SARS-CoV-2 Mpro complexes []. These studies highlighted the importance of van der Waals forces in maintaining the stability of the complex and suggested that enhancing these interactions could be a promising strategy for inhibitor optimization [].

Q5: Could ML188 serve as a broad-spectrum antiviral agent against other coronaviruses?

A5: While ML188 was initially designed against SARS-CoV-1 Mpro, it also exhibits inhibitory activity against SARS-CoV-2 Mpro, indicating potential for broader activity [, ]. Furthermore, homology modelling and molecular dynamic studies have suggested that ML188 could potentially target the 3CL protease of human coronavirus OC43 [], suggesting possible pan-coronavirus applications.

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